molecular formula C18H17NO3 B2372513 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1428359-48-1

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2372513
CAS No.: 1428359-48-1
M. Wt: 295.338
InChI Key: FWDKWNSLXKIWQT-UHFFFAOYSA-N
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Description

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is a compound that features a furan ring, a hydroxypropyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-furanmethanol with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the naphthamide moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxypropyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)-3-hydroxypropyl)-1-naphthamide
  • N-(3-(furan-3-yl)-3-methoxypropyl)-1-naphthamide
  • N-(3-(furan-3-yl)-3-hydroxypropyl)-2-naphthamide

Uniqueness

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the specific positioning of the hydroxy group and the furan ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-9-11-22-12-14)8-10-19-18(21)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,9,11-12,17,20H,8,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDKWNSLXKIWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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